

Spectroscopic data interpretation for pyrazolo[1,5-a]pyridine compounds

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Compound of Interest

Compound Name: *Ethyl 4-aminopyrazolo[1,5-a]pyridine-3-carboxylate*

CAS No.: 55899-23-5

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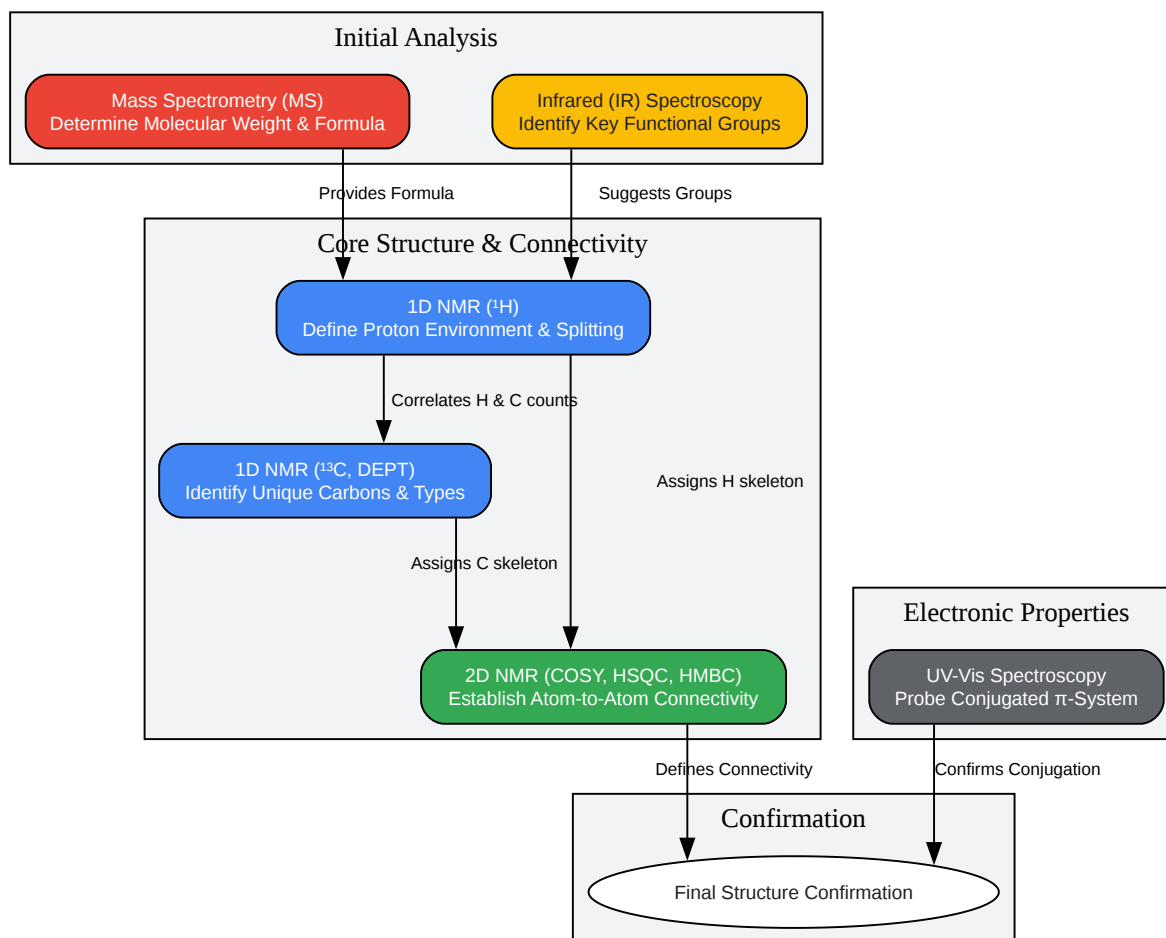
An In-Depth Technical Guide to the Spectroscopic Data Interpretation of Pyrazolo[1,5-a]Pyridine Compounds

Abstract

The pyrazolo[1,5-a]pyridine scaffold is a privileged N-heterocyclic system, forming the core of numerous compounds with significant applications in medicinal chemistry and materials science.^{[1][2]} Its unique electronic and structural properties make it a versatile building block for drug discovery and the development of functional materials such as fluorophores.^{[2][3][4]} Accurate and unambiguous structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of novel chemical entities. This guide provides a comprehensive framework for the interpretation of spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy—as applied to the pyrazolo[1,5-a]pyridine class of compounds. It is intended for researchers, chemists, and drug development professionals seeking to confidently characterize these important molecules.

The Strategic Approach to Structural Elucidation

Confirming the structure of a novel pyrazolo[1,5-a]pyridine derivative is not a linear process but an integrated analytical puzzle. Each spectroscopic technique provides a unique piece of information, and only by synthesizing these disparate data streams can a chemist arrive at a conclusive structural assignment. The general workflow involves establishing the molecular formula, identifying the core scaffold and functional groups, and finally, assembling the precise connectivity and stereochemistry.



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Caption: Integrated workflow for the spectroscopic characterization of pyrazolo[1,5-a]pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of organic molecules. For pyrazolo[1,5-a]pyridines, a combination of 1D (^1H , ^{13}C) and 2D experiments provides an unambiguous map of atom connectivity.

^1H NMR Spectroscopy

The proton NMR spectrum reveals the electronic environment of each hydrogen atom and their spatial relationships through spin-spin coupling. The pyrazolo[1,5-a]pyridine core has a distinct set of signals whose chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the overall aromatic system.

Causality in Chemical Shifts: The protons on the pyrimidine ring (H5, H6, H7) are generally more deshielded (appear at a higher ppm) than those on the pyrazole ring (H2, H3) due to the influence of the pyridine-like nitrogen (N4). Protons adjacent to nitrogen atoms, such as H7 and H2, are typically shifted further downfield.

Proton Position	Typical Chemical Shift (δ , ppm)	Multiplicity (in unsubstituted core)	Typical Coupling Constants (J, Hz)
H2	8.0 - 8.5	Doublet (d)	${}^3J(\text{H2-H3}) \approx 2.5 - 3.0$ Hz
H3	6.6 - 7.0	Doublet (d)	${}^3J(\text{H3-H2}) \approx 2.5 - 3.0$ Hz
H5	8.5 - 9.0	Doublet of doublets (dd)	${}^3J(\text{H5-H6}) \approx 6.5 - 7.0$ Hz, ${}^4J(\text{H5-H7}) \approx 1.0$ Hz
H6	6.8 - 7.2	Triplet of doublets (td) or ddd	${}^3J(\text{H6-H5}) \approx 6.5 - 7.0$ Hz, ${}^3J(\text{H6-H7}) \approx 6.5 - 7.0$ Hz
H7	7.4 - 7.8	Doublet (d)	${}^3J(\text{H7-H6}) \approx 6.5 - 7.0$ Hz

Note: These are approximate ranges and can vary significantly with substitution. Data compiled from sources.[\[5\]](#)[\[6\]](#)[\[7\]](#)

${}^{13}\text{C}$ NMR Spectroscopy

The ${}^{13}\text{C}$ NMR spectrum indicates the number of unique carbon atoms and their electronic environments. Carbons adjacent to nitrogen atoms (C3a, C5, C7) are significantly deshielded and appear downfield.

Trustworthiness through DEPT: A standard ${}^{13}\text{C}$ experiment does not distinguish between C, CH, CH_2 , and CH_3 carbons. Running Distortionless Enhancement by Polarization Transfer (DEPT-90 and DEPT-135) experiments is a self-validating step. A DEPT-90 shows only CH signals, while a DEPT-135 shows CH and CH_3 signals as positive and CH_2 signals as negative. This allows for the confident assignment of each carbon type in the molecule.

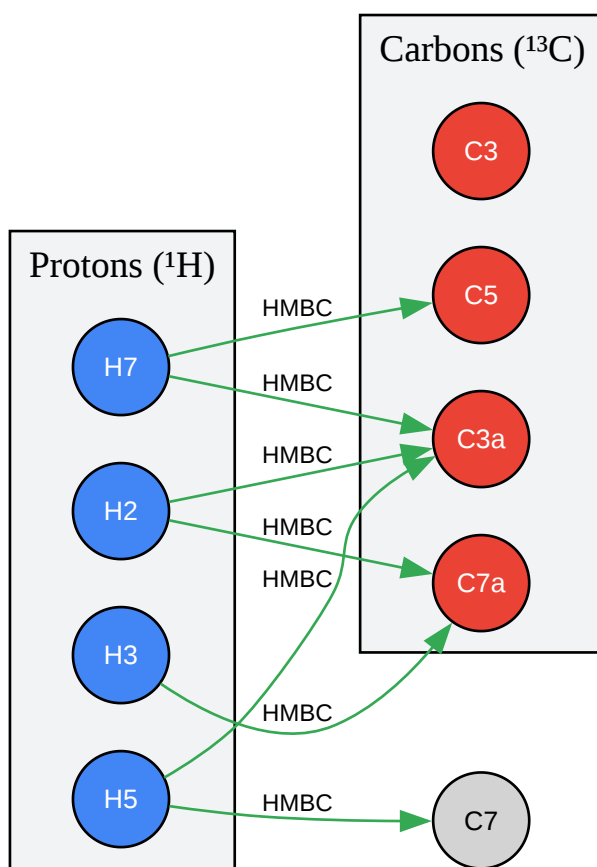
Carbon Position	Typical Chemical Shift (δ , ppm)
C2	138 - 142
C3	93 - 97
C3a	145 - 150
C5	148 - 152
C6	110 - 115
C7	125 - 130
C7a	140 - 145

Note: Data compiled from sources.[\[6\]](#)[\[7\]](#)[\[8\]](#)

2D NMR for Unambiguous Connectivity

While 1D spectra suggest the pieces, 2D NMR experiments show how they connect. For pyrazolo[1,5-a]pyridines, COSY, HSQC, and HMBC are indispensable.

- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). It will clearly show the H5-H6-H7 spin system and the H2-H3 coupling.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond correlation). This is the most reliable way to assign carbon signals.
- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key to connecting the entire structure. For example, observing a correlation from H2 to C3a and C7a definitively links the pyrazole ring to the pyrimidine ring at the fusion point.



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Caption: Key HMBC correlations for assembling the pyrazolo[1,5-a]pyridine core.

Experimental Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of the purified pyrazolo[1,5-a]pyridine derivative.
- Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; select one that fully dissolves the compound and has residual solvent peaks that do not overlap with key analyte signals.[9]
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).[10][11]

- Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
- Acquisition: Place the tube in the NMR spectrometer. Acquire standard ^1H , $^{13}\text{C}\{^1\text{H}\}$, DEPT-135, COSY, HSQC, and HMBC spectra. Ensure sufficient scans are acquired for good signal-to-noise, especially for ^{13}C and 2D experiments.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers corroborating structural evidence.

Authoritative Grounding: High-Resolution Mass Spectrometry (HRMS) is the gold standard for determining the elemental composition. An experimentally determined mass that is within 5 ppm of the calculated mass for a proposed formula provides very strong evidence for that formula.

Fragmentation Pathways: Under electron impact (EI) ionization, the pyrazolo[1,5-a]pyrimidine ring system undergoes characteristic fragmentation. The two primary fragmentation processes involve the cleavage of either the pyrimidine or the pyrazole ring.[\[12\]](#)

- **Pyrimidine Ring Scission:** The most common pathway involves the expulsion of a molecule of acrylonitrile (or a substituted derivative) from the pyrimidine portion of the molecule.
- **Pyrazole Ring Scission:** A less common but still significant pathway is the loss of a CH_2CN radical from the pyrazole ring.[\[12\]](#)

The stability of the resulting fragment ions dictates the intensity of their corresponding peaks in the mass spectrum.[\[13\]](#) Aromatic fragments are particularly stable and often give rise to prominent peaks.

Ion/Loss	Description	Significance
[M] ⁺ •	Molecular Ion	Determines the nominal molecular weight. Odd m/z suggests odd number of N atoms.
[M - HCN] ⁺ •	Loss of hydrogen cyanide	Common fragmentation for N-heterocycles.
[M - C ₃ H ₃ N] ⁺ •	Loss of acrylonitrile (from pyrimidine ring)	A key diagnostic fragmentation pathway for this scaffold. [12]
[M - CH ₂ CN] ⁺	Loss of acetonitrilic radical (from pyrazole ring)	An alternative diagnostic pathway. [12]

Experimental Protocol: GC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- **Injection:** Inject 1 µL of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the analyte from any minor impurities before it enters the mass spectrometer.
- **Ionization:** Use a standard electron impact (EI) ionization energy of 70 eV. This energy level is standard and produces reproducible fragmentation patterns, allowing for comparison with spectral libraries.[\[14\]](#)
- **Analysis:** Analyze the resulting total ion chromatogram (TIC) and the mass spectrum corresponding to the analyte peak. Identify the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and simple method for identifying the presence of specific functional groups within the molecule. While the core scaffold has a complex "fingerprint" region, several key stretches are diagnostic.

Causality in IR Bands: Bond vibrations are analogous to masses on a spring. Stronger bonds (like C=C and C=N) and bonds with lighter atoms (like C-H) vibrate at higher frequencies (higher wavenumbers).

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Comments
3100 - 3000	Aromatic C-H Stretch	Medium	The presence of peaks just above 3000 cm ⁻¹ is a strong indicator of aromatic/vinylic C-H bonds. [15]
1620 - 1580	Aromatic C=C & C=N Stretch	Strong	A series of sharp bands characteristic of the heteroaromatic ring system. [16]
1550 - 1450	Aromatic C=C & C=N Stretch	Strong	Further bands confirming the heteroaromatic core. [15]
< 900	C-H Out-of-plane Bending	Strong	The pattern of these bands can sometimes give clues about the substitution pattern on the rings.
Varies	Substituent Functional Groups	Varies	e.g., C=O stretch (~1700 cm ⁻¹), -OH stretch (broad, ~3300 cm ⁻¹), -CN stretch (~2250 cm ⁻¹). [17]

Experimental Protocol: KBr Pellet Preparation

- Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogenous powder is obtained. KBr is used because it is transparent to IR radiation.
- Pressing: Place the powder into a pellet press and apply several tons of pressure to form a thin, transparent pellet.
- Analysis: Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

UV-Visible Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides insight into the electronic structure of the conjugated π -system of the pyrazolo[1,5-a]pyridine core. The position and intensity of absorption bands are sensitive to the nature of substituents and the solvent environment.

Expertise in Interpretation: The main absorption bands in these systems, typically observed between 340-440 nm, are often due to $\pi \rightarrow \pi^*$ transitions.[18] In many donor-acceptor substituted systems, this band is more specifically assigned to an intramolecular charge transfer (ICT) process.[18] The presence of electron-donating groups (EDGs) like $-\text{NH}_2$ or $-\text{OCH}_3$ tends to cause a bathochromic (red) shift to longer wavelengths, while electron-withdrawing groups (EWGs) like $-\text{NO}_2$ or $-\text{CN}$ can cause a hypsochromic (blue) shift.[3]

Experimental Protocol: UV-Vis Spectrum Acquisition

- Solvent Selection: Choose a UV-grade solvent (e.g., ethanol, acetonitrile, THF) that dissolves the compound and is transparent in the wavelength range of interest (typically 200-800 nm).
- Stock Solution: Prepare an accurate stock solution of the compound with a known concentration (e.g., 1×10^{-3} M).
- Dilution: Prepare a dilute solution (e.g., 1×10^{-5} M) from the stock solution. The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (ideally 0.5 - 1.5 AU).

- Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (this is the "blank").
- Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum. Identify the wavelength(s) of maximum absorbance (λ_{max}).

Conclusion

The structural characterization of pyrazolo[1,5-a]pyridine compounds relies on the synergistic interpretation of multiple spectroscopic techniques. NMR spectroscopy provides the definitive structural map, mass spectrometry confirms the molecular formula and reveals fragmentation clues, IR spectroscopy identifies key functional groups, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. By following the protocols and interpretive principles outlined in this guide, researchers can confidently and accurately elucidate the structures of novel derivatives, accelerating progress in the fields of drug discovery and materials science.

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